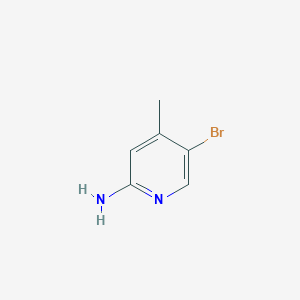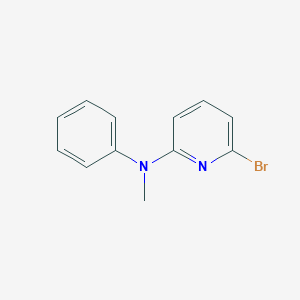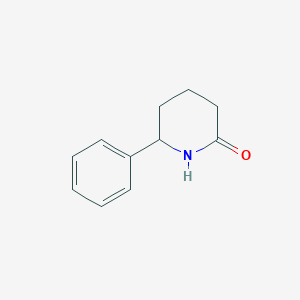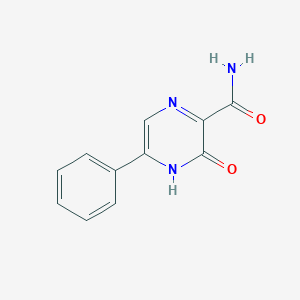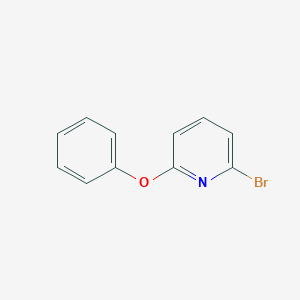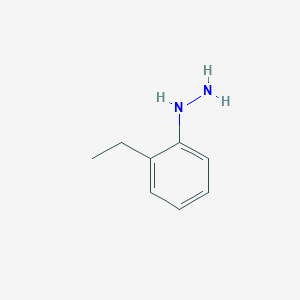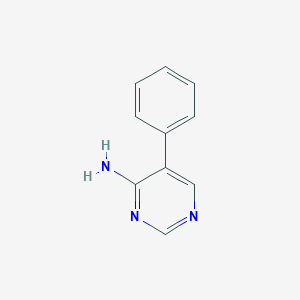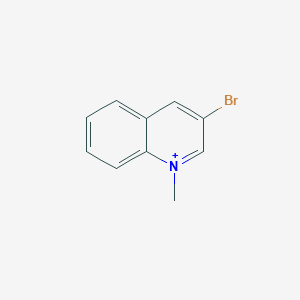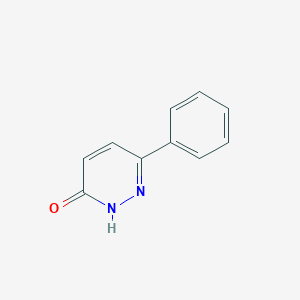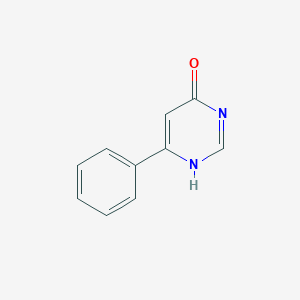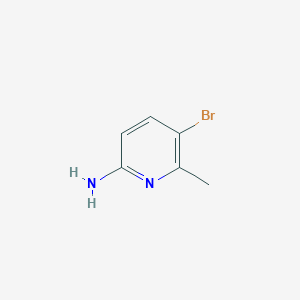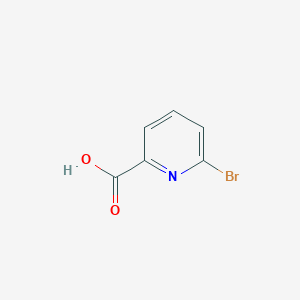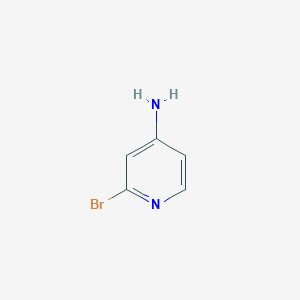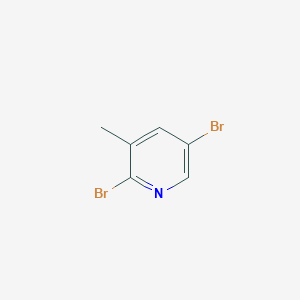![molecular formula C11H15NO3 B189466 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol CAS No. 138808-79-4](/img/structure/B189466.png)
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol, also known as MBDB, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in the 1990s and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol acts as a serotonin and dopamine releaser, causing an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter release is thought to be responsible for the mood-enhancing and anxiolytic effects of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol. It also has some affinity for the serotonin transporter, which may contribute to its effects.
Effets Biochimiques Et Physiologiques
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilated pupils, and increased body temperature. It also produces a sense of euphoria and increased sociability, which may be responsible for its potential therapeutic effects in the treatment of depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol is that it is relatively easy to synthesize and can be produced in large quantities. It is also a relatively stable compound and can be stored for long periods of time. However, one limitation of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol is that it is a controlled substance in many countries and may be difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research on 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further research is needed to determine the optimal dose and administration route for these therapeutic applications. Another area of interest is its potential use as a research tool to study the neurochemistry of the brain. 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol may be useful in studying the effects of neurotransmitter release on behavior and cognition. Finally, there is potential for the development of new psychoactive drugs based on the structure of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol. These compounds may have similar therapeutic effects with fewer side effects or greater efficacy.
Méthodes De Synthèse
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol can be synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and 2-bromopropane. The resulting product is then purified and crystallized to obtain 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol in its pure form. The synthesis process is relatively simple and can be carried out in a standard laboratory setting.
Applications De Recherche Scientifique
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to have a similar mechanism of action to other psychoactive drugs, such as MDMA, which increases the release of serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter release is thought to be responsible for the mood-enhancing and anxiolytic effects of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol.
Propriétés
Numéro CAS |
138808-79-4 |
|---|---|
Nom du produit |
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
6-[2-(methylamino)propyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C11H15NO3/c1-7(12-2)3-8-4-10-11(5-9(8)13)15-6-14-10/h4-5,7,12-13H,3,6H2,1-2H3 |
Clé InChI |
RQQIIXFYTHWFKW-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C=C1O)OCO2)NC |
SMILES canonique |
CC(CC1=CC2=C(C=C1O)OCO2)NC |
Synonymes |
2-HMDMA 2-hydroxy-4,5-methylenedioxymethamphetamine 3-(6-hydroxy-3,4-methylenedioxyphenyl)-2-methylaminopropane 6-(2-(methylamino)propyl)-1,3-benzodioxol-5-ol 6-hydroxy-3,4-(methylenedioxy)methamphetamine 6-hydroxy-MDMA 6-hydroxy-N-methyl-3,4-methylenedioxyamphetamine 6-hydroxy-N-methyl-3,4-methylenedioxyamphetamine hydrochloride 6-hydroxy-N-methyl-3,4-methylenedioxyamphetamine, (S)-isomer 6-OHMDMA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



